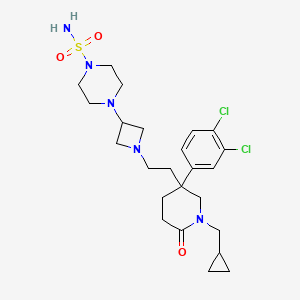

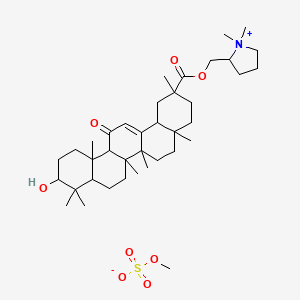

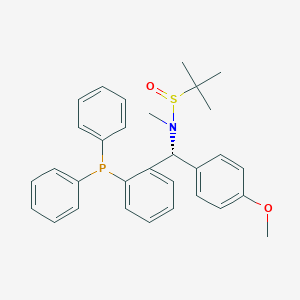

![molecular formula C15H16ClF2NO5S B15126466 2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)

2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LY3020371 hydrochloride is a potent and selective antagonist of the metabotropic glutamate 2/3 receptors (mGlu2/3). It has shown significant potential in research related to depression due to its ability to block the formation of cyclic adenosine monophosphate (cAMP) with high affinity . The compound is known for its antidepressant-like effects in vivo .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of LY3020371 hydrochloride involves multiple steps, starting from the appropriate precursor molecules. The detailed synthetic route is proprietary and not fully disclosed in public literature. it typically involves the formation of the core bicyclic structure followed by functional group modifications to achieve the desired antagonist properties .

Industrial Production Methods

Industrial production methods for LY3020371 hydrochloride are not widely published. Generally, such compounds are synthesized in controlled environments adhering to Good Manufacturing Practices (GMP) to ensure purity and consistency. The process involves large-scale chemical synthesis, purification, and quality control measures .

Análisis De Reacciones Químicas

Types of Reactions

LY3020371 hydrochloride undergoes various chemical reactions, primarily involving its interaction with the mGlu2/3 receptors. These reactions include:

Competitive Binding: LY3020371 hydrochloride competitively displaces the binding of mGlu2/3 agonist ligands.

Inhibition of cAMP Formation: It blocks the inhibition of forskolin-stimulated cAMP production in cells expressing recombinant human mGlu2 and mGlu3 receptors.

Common Reagents and Conditions

Reagents: Forskolin, mGlu2/3 agonist ligands, and other standard laboratory reagents.

Major Products Formed

The primary product of these reactions is the inhibition of cAMP formation, which is a crucial step in the compound’s mechanism of action .

Aplicaciones Científicas De Investigación

LY3020371 hydrochloride has several scientific research applications:

Mecanismo De Acción

LY3020371 hydrochloride exerts its effects by selectively antagonizing the mGlu2/3 receptors. It competitively displaces the binding of mGlu2/3 agonist ligands, thereby blocking the inhibition of forskolin-stimulated cAMP production. This leads to increased levels of cAMP, which is associated with antidepressant-like effects . The compound also increases the number of spontaneously active dopamine neurons in the ventral tegmental area and enhances tissue oxygen levels in the anterior cingulate cortex .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

LY3020371 hydrochloride is unique due to its high selectivity and potency as an mGlu2/3 receptor antagonist. Unlike ketamine, it does not exhibit the same neurotoxic, motor, cognitive, or abuse-liability-related effects . Additionally, LY3020371 hydrochloride has shown promising results in enhancing wakefulness and reducing immobility in forced-swim tests, indicating its potential as a novel antidepressant .

Propiedades

Fórmula molecular |

C15H16ClF2NO5S |

|---|---|

Peso molecular |

395.8 g/mol |

Nombre IUPAC |

2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |

InChI |

InChI=1S/C15H15F2NO5S.ClH/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23;/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23);1H |

Clave InChI |

XETSGLSGWGGOTN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

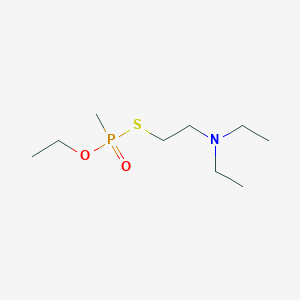

![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)

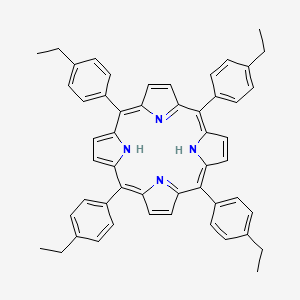

![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)

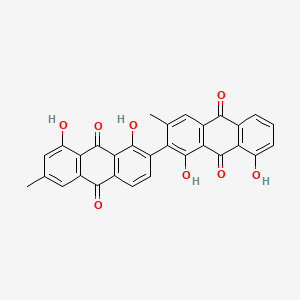

![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)

![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)